9-Hydroxyeremophilane
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Overview
Description
9-Hydroxyeremophilane is a naturally occurring sesquiterpenoid, a class of terpenes consisting of three isoprene units. This compound is found in various plants and fungi, particularly within the Asteraceae family. It is known for its diverse biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxyeremophilane typically involves the cyclization of farnesyl diphosphate (FPP) through a series of enzymatic reactions. The process can be carried out using various catalysts and reaction conditions to optimize yield and purity. Common methods include the use of acid catalysts and controlled temperature conditions to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as plants and fungi, followed by purification using chromatographic techniques. Advances in biotechnology have also enabled the production of this compound through microbial fermentation, where genetically engineered microorganisms are used to produce the desired sesquiterpenoid .
Chemical Reactions Analysis
Types of Reactions: 9-Hydroxyeremophilane undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into more oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound, typically using hydrogen gas in the presence of a metal catalyst.
Substitution: Substitution reactions can introduce different functional groups into the molecule, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with metal catalysts such as palladium or platinum.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products:
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying sesquiterpenoid biosynthesis.
Biology: The compound exhibits significant antimicrobial activity, making it a potential candidate for developing new antibiotics.
Medicine: Its cytotoxic properties have been explored for potential use in cancer therapy. Additionally, its anti-inflammatory effects are of interest for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 9-Hydroxyeremophilane involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Cytotoxic Activity: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Comparison with Similar Compounds
Eremophilane: A closely related sesquiterpenoid with similar biological activities.
Furoeremophilane: Another derivative with a furan ring, known for its antimicrobial properties.
Carperemophilane: A newly discovered eremophilane-type sesquiterpenoid with unique structural features.
Uniqueness: 9-Hydroxyeremophilane stands out due to its hydroxyl group at the 9th position, which imparts unique chemical reactivity and biological activity. This functional group allows for a wide range of chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
93778-89-3 |
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Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(4aR,5S,8aS,9R)-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzo[f][1]benzofuran-9-ol |
InChI |
InChI=1S/C15H22O2/c1-9-8-17-14-11(9)7-15(3)10(2)5-4-6-12(15)13(14)16/h8,10,12-13,16H,4-7H2,1-3H3/t10-,12+,13+,15+/m0/s1 |
InChI Key |
FYJIYZRXJNERQZ-XTWPYSKKSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@H]2[C@@]1(CC3=C([C@@H]2O)OC=C3C)C |
Canonical SMILES |
CC1CCCC2C1(CC3=C(C2O)OC=C3C)C |
Origin of Product |
United States |
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